molecular formula C5H9NO3 B024963 (S)-morpholine-3-carboxylic acid CAS No. 106825-79-0

(S)-morpholine-3-carboxylic acid

Cat. No.: B024963
CAS No.: 106825-79-0
M. Wt: 131.13 g/mol
InChI Key: JUNOWSHJELIDQP-BYPYZUCNSA-N
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Description

(S)-Morpholine-3-carboxylic acid is a chiral compound that belongs to the class of morpholine derivatives It features a morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom, with a carboxylic acid group attached to the third carbon atom

Scientific Research Applications

(S)-Morpholine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial materials.

Mechanism of Action

If the compound has a biological activity, the mechanism of action would describe how it interacts with biological systems to exert its effects .

Safety and Hazards

This would involve an assessment of the compound’s toxicity, potential health effects, and precautions that should be taken when handling it .

Future Directions

This would involve a discussion of potential future research directions, such as new applications for the compound or new methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-morpholine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of morpholine-3-carboxylic acid derivatives using chiral catalysts. Another approach involves the resolution of racemic mixtures using chiral resolving agents.

Industrial Production Methods: Industrial production of this compound often employs large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and efficient separation processes to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (S)-Morpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the morpholine ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Comparison with Similar Compounds

    Morpholine-4-carboxylic acid: Similar structure but with the carboxylic acid group attached to the fourth carbon.

    N-Methylmorpholine-3-carboxylic acid: Contains an additional methyl group on the nitrogen atom.

    Piperidine-3-carboxylic acid: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness: (S)-Morpholine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both nitrogen and oxygen in the ring structure. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in various fields.

Properties

IUPAC Name

(3S)-morpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNOWSHJELIDQP-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363555
Record name (S)-morpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106825-79-0
Record name (S)-morpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106825-79-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 4-([4-2-butynyloxy)phenyl]sulfonyl}-morpholine-3-carboxylic acid, methyl ester (0.1 g, 0.28 mmol) in 2.4 mL of THF:methanol:water [4:1:1] was cooled in an ice bath and 2N LiOH (0.3 mL, 0.59 mmol) was added. The reaction was stirred at 0° C. for 30 minutes and at room temperature for 2 hours. After evaporating the solvent, the residue was diluted with ether and filtered. The solid was dissolved in water, neutralized with 1N HCl to pH˜3 and extracted with dichloromethane. The organic layer was washed with water and brine, dried over sodium sulfate, filtered and concentrated to give 0.06 g of 4-[4-(2-butynyloxy)phenyl]sulfonyl}-morpholine-3-carboxylic acid. Yield˜69.8%. mp 40-42° C. Electrospray Mass Spec 338.1(M−H)−.
Quantity
0.1 g
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reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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2.4 mL
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0.3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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